(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
Description
(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions . The compound features a methoxy substituent at the C4 position and a stereospecific (3R) configuration, which influences its physicochemical properties and reactivity in peptide coupling reactions.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAKJEFERJUBAX-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid typically involves the use of the Arndt-Eistert homologation protocol. This method starts with commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected α-amino acids. The process involves two main steps:
Formation of the diazoketone intermediate: The α-amino acid is first converted into a diazoketone intermediate using reagents such as diazomethane.
Homologation to β-amino acid: The diazoketone intermediate is then subjected to the Arndt-Eistert reaction, which involves the use of silver oxide and a suitable solvent to yield the desired β-amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: :
Biological Activity
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in biochemical research and pharmaceutical development. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its utility in peptide synthesis and various biological applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 401.45 g/mol. The IUPAC name reflects its complex structure, which includes an amino acid backbone modified with a methoxy group and an Fmoc protective group.
| Property | Value |
|---|---|
| Molecular Formula | C25H27NO4 |
| Molecular Weight | 401.45 g/mol |
| CAS Number | 507472-28-8 |
| Melting Point | 154-155 °C |
The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group provides stability during the synthesis process while allowing for selective deprotection under mild conditions. This characteristic makes it suitable for producing peptides that can exhibit various biological functions, including enzyme inhibition and receptor modulation.
Case Studies and Research Findings
- Peptide Synthesis : Research has demonstrated that the incorporation of Fmoc-amino acids into peptide chains can enhance the stability and bioactivity of the resultant peptides. For example, studies have shown that peptides synthesized with Fmoc-protected amino acids exhibit improved binding affinities to target proteins compared to those synthesized with unprotected amino acids .
- Anti-Fibrosis Activity : A study published in Molecules explored the anti-fibrotic effects of aspartic acid derivatives, including compounds structurally related to this compound. The findings indicated that these derivatives could inhibit the activation of hepatic stellate cells, which are pivotal in liver fibrosis progression . This suggests potential therapeutic applications for compounds featuring similar structural motifs.
- In Vitro Studies : In vitro assays have shown that derivatives of Fmoc-amino acids can modulate cellular pathways involved in inflammation and fibrosis. For instance, specific derivatives demonstrated significant inhibition of COL1A1 expression in LX-2 cells, indicating their potential role in managing liver fibrosis through the IKKβ-NF-κB signaling pathway .
Scientific Research Applications
Molecular Formula
The molecular formula for (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid is with a molecular weight of approximately 425.5 g/mol.
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis. The Fmoc protecting group allows for the selective protection of amino groups during the synthesis process.
Methodology:
- Protection and Deprotection: The Fmoc group is removed under basic conditions, typically using a solution of piperidine, which facilitates the addition of subsequent amino acids to form peptide bonds.
- Yield and Purity: This method has been shown to yield complex peptides with high purity and efficiency, making it a popular choice in synthetic organic chemistry.
Medicinal Chemistry
The compound's structural characteristics make it suitable for various medicinal chemistry applications, particularly in drug design.
Case Studies:
- Bioactivity Studies: Research has demonstrated that compounds similar to this compound exhibit significant binding interactions with specific enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions quantitatively.
Biochemical Research
The compound serves as a valuable tool in biochemical research, particularly in studying protein interactions and enzymatic activities.
Experimental Procedures:
- Interaction Studies: Investigations into how this compound interacts with various biomolecules can reveal insights into its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Stereoisomerism
The (3R) configuration is critical for compatibility with natural L-amino acids in peptide synthesis. For example:
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid (CAS 209252-16-4) exhibits inverted stereochemistry, which may disrupt peptide secondary structures or enzymatic recognition .
Amino Acid Backbone Modifications
- 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS 2137851-66-0): Cyclopentyl substitution introduces conformational rigidity, favoring helical peptide conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
